
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone
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Overview
Description
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone is a synthetic organic compound that belongs to the class of naphthyl and piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyl Intermediate: Starting with a naphthalene derivative, various functional groups can be introduced through reactions such as Friedel-Crafts acylation or alkylation.
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized or obtained from commercial sources.
Coupling Reaction: The naphthyl and piperazine intermediates are coupled using reagents like alkyl halides or through reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential pharmacological properties, such as acting on neurotransmitter receptors.
Industry: Used in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone would depend on its specific interactions with molecular targets. It might interact with receptors, enzymes, or other proteins, leading to a biological response. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-butanone
- 1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-ethanone
Uniqueness
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone may have unique properties due to the specific arrangement of its functional groups, which could influence its reactivity and interactions with biological targets.
Conclusion
This compound is a compound of interest in various scientific fields. While detailed information specific to this compound may require further research, the general principles outlined above provide a foundation for understanding its potential synthesis, reactions, applications, and mechanisms of action.
Biological Activity
1-(2-Naphthyl)-3-(4-phenyl-1-piperazinyl)-1-propanone, commonly referred to by its chemical name or CAS number 87727-56-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, neuropharmacological effects, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula for this compound is C23H24N2O. The compound features a naphthalene ring and a piperazine moiety, which are known to influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, derivatives containing piperazine have shown promising activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial activity of piperazine derivatives demonstrated that certain compounds exhibited significant inhibitory effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating their potential as effective antimicrobial agents.
Compound | MIC against S. aureus | MIC against MRSA |
---|---|---|
PNT | 2.5 µg/mL | 6.7 µg/mL |
TBA | 40 µg/mL | 40 µg/mL |
These results suggest that the structural features of this compound may confer similar antimicrobial properties, warranting further investigation.
Neuropharmacological Effects
The piperazine scaffold is well-known in pharmacology for its interaction with various neurotransmitter receptors. Compounds containing this moiety have been studied for their effects on serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the piperazine ring can significantly alter the binding affinity and selectivity for serotonin receptors. For example, substituting different functional groups on the aromatic rings can enhance receptor binding and improve pharmacological profiles.
Modification | Receptor Affinity | Biological Effect |
---|---|---|
Para-substitution on phenyl | Increased | Enhanced antidepressant effects |
N-methylation of piperazine | Decreased | Reduced side effects |
These findings indicate that careful modification of the compound's structure could lead to improved therapeutic agents with fewer side effects.
Properties
CAS No. |
160449-77-4 |
---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-naphthalen-2-yl-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C23H24N2O/c26-23(21-11-10-19-6-4-5-7-20(19)18-21)12-13-24-14-16-25(17-15-24)22-8-2-1-3-9-22/h1-11,18H,12-17H2 |
InChI Key |
UTWZEAFHTFHBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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